molecular formula C17H26N2O4 B13697123 2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol

2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol

Cat. No.: B13697123
M. Wt: 322.4 g/mol
InChI Key: SMNQHVYRHVDBFS-UHFFFAOYSA-N
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Description

2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a phenoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol typically involves the reaction of 4-(4-Boc-1-piperazinyl)phenol with ethylene oxide. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic attack of the phenoxide ion on the ethylene oxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate can be used.

    Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of 2-[4-(1-piperazinyl)phenoxy]ethanol.

    Substitution: Formation of various substituted phenoxyethanol derivatives.

Scientific Research Applications

2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with piperazine moieties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol largely depends on its interactions with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The phenoxyethanol moiety can interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, which could be relevant in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol is unique due to its combination of a Boc-protected piperazine ring and a phenoxyethanol moiety. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various chemical and biological applications.

Properties

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 4-[4-(2-hydroxyethoxy)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)14-4-6-15(7-5-14)22-13-12-20/h4-7,20H,8-13H2,1-3H3

InChI Key

SMNQHVYRHVDBFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCCO

Origin of Product

United States

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